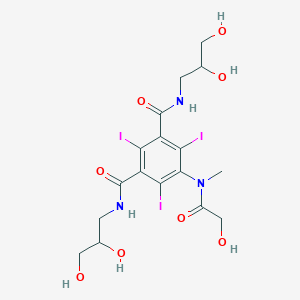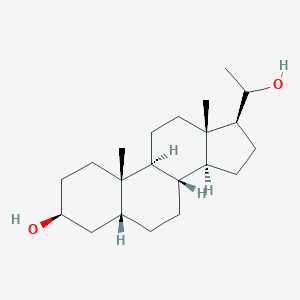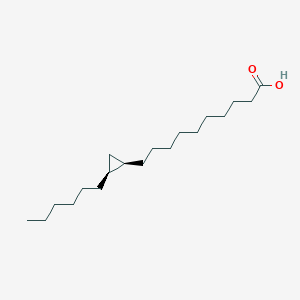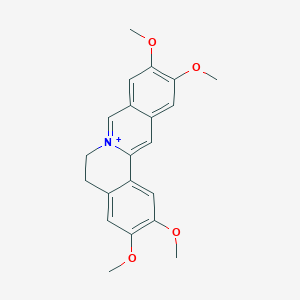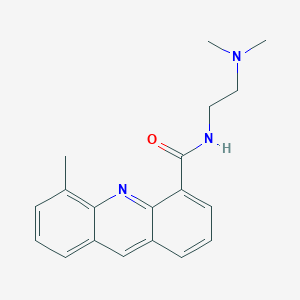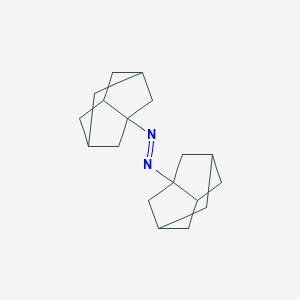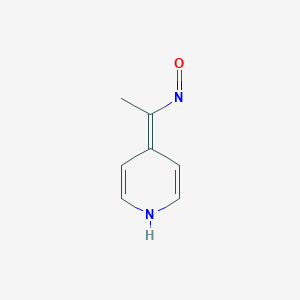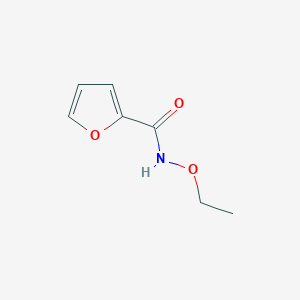
(2-Ethoxy-3-hexadecylsulfanylpropyl) 2-(trimethylazaniumyl)ethyl phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Ethoxy-3-hexadecylsulfanylpropyl) 2-(trimethylazaniumyl)ethyl phosphate, also known as S-ethyl-N,N-dimethylhexadecylsulfanylphosphonothiolate (EDDS), is a synthetic surfactant that has been widely used in various scientific research applications. This compound is a cationic surfactant that has a unique structure, which makes it an effective agent for various applications.
Mecanismo De Acción
The mechanism of action of EDDS is based on its unique structure. EDDS has a hydrophobic tail and a hydrophilic head, which allows it to interact with both hydrophobic and hydrophilic substances. In environmental remediation, EDDS forms complexes with heavy metals, which makes them more soluble and easier to remove. In drug delivery, EDDS enhances the solubility and bioavailability of poorly soluble drugs by forming micelles. In gene therapy, EDDS forms complexes with DNA, which makes it easier to deliver genes into cells.
Biochemical and Physiological Effects:
EDDS has been shown to have low toxicity and is generally considered safe for use in scientific research. However, some studies have shown that EDDS can cause irritation and inflammation in the eyes and skin. In addition, EDDS can cause respiratory irritation and may be harmful if ingested.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using EDDS in lab experiments include its effectiveness in environmental remediation, drug delivery, and gene therapy. EDDS is also relatively inexpensive and easy to synthesize. However, the limitations of using EDDS in lab experiments include its potential toxicity and the need for careful handling.
Direcciones Futuras
There are several future directions for the use of EDDS in scientific research. One potential application is in the development of new environmental remediation techniques. EDDS could be used to remove heavy metals from contaminated soil and water more efficiently and effectively. Another potential application is in the development of new drug delivery systems. EDDS could be used to enhance the solubility and bioavailability of a wide range of poorly soluble drugs. Finally, EDDS could be used in the development of new gene therapy techniques. EDDS could be used to deliver genes into cells more efficiently and effectively, which could lead to the development of new treatments for a wide range of diseases.
Métodos De Síntesis
The synthesis of EDDS involves the reaction of hexadecyl mercaptan with ethylene oxide to form 2-ethoxy-3-hexadecylthiopropanol. This compound is then reacted with phosphorus oxychloride to form 2-ethoxy-3-hexadecylsulfanylpropyl phosphonothiolate. Finally, this compound is quaternized with trimethylamine to form EDDS.
Aplicaciones Científicas De Investigación
EDDS has been widely used in various scientific research applications, including environmental remediation, drug delivery, and gene therapy. EDDS has been shown to be an effective agent for the removal of heavy metals from contaminated soil and water. In drug delivery, EDDS has been used as a surfactant to enhance the solubility and bioavailability of poorly soluble drugs. In gene therapy, EDDS has been used as a transfection agent to deliver genes into cells.
Propiedades
Número CAS |
103304-64-9 |
|---|---|
Fórmula molecular |
C26H56NO5PS |
Peso molecular |
525.8 g/mol |
Nombre IUPAC |
(2-ethoxy-3-hexadecylsulfanylpropyl) 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C26H56NO5PS/c1-6-8-9-10-11-12-13-14-15-16-17-18-19-20-23-34-25-26(30-7-2)24-32-33(28,29)31-22-21-27(3,4)5/h26H,6-25H2,1-5H3 |
Clave InChI |
BXWFBXZXSGLVPU-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCSCC(COP(=O)([O-])OCC[N+](C)(C)C)OCC |
SMILES canónico |
CCCCCCCCCCCCCCCCSCC(COP(=O)([O-])OCC[N+](C)(C)C)OCC |
Sinónimos |
1-mercaptohexadecyl-2-ethyl-glycero-3-phosphocholine 1-thiahexadecyl-2-ethyl-glycero-3-phosphocholine 1-thiohexadecyl-2-ethyl-glycero-3-phosphocholine 1-thiohexadecyl-2-ethyl-glycero-3-phosphocholine, hydroxide, inner salt, 4,9,9-trioxide, (+-)-isomer TEGP |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




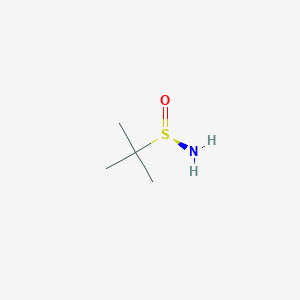
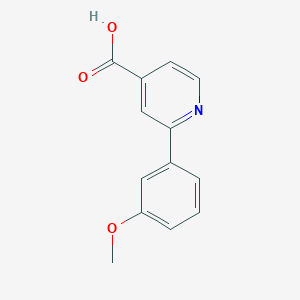
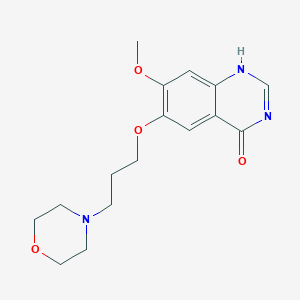
![diexo-3-Amino-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid ethyl ester](/img/structure/B26737.png)
